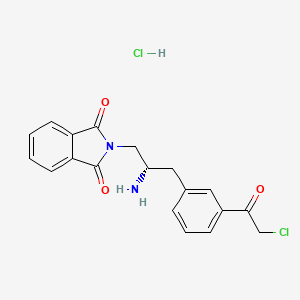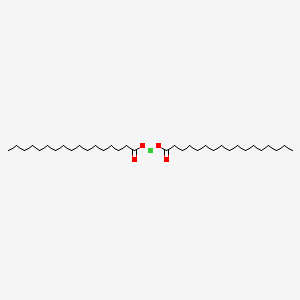
Barium heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium heptadecanoate is a chemical compound with the formula C34H66BaO4. It is a barium salt of heptadecanoic acid, also known as margaric acid. This compound is part of the class of barium carboxylates, which are known for their applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium heptadecanoate can be synthesized through a reaction between heptadecanoic acid and barium hydroxide. The reaction typically involves dissolving heptadecanoic acid in an organic solvent such as ethanol, followed by the addition of barium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where heptadecanoic acid and barium hydroxide are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through filtration and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
Barium heptadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Reagents like halogens or other nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and heptadecanoic acid derivatives.
Substitution: Various substituted barium carboxylates depending on the reagents used.
Scientific Research Applications
Barium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of lubricants, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of barium heptadecanoate involves its interaction with molecular targets such as enzymes and receptors. The barium ion can bind to specific sites on these targets, altering their activity and function. The heptadecanoate group can also interact with lipid membranes, affecting their structure and properties.
Comparison with Similar Compounds
Similar Compounds
Barium stearate (C36H70BaO4): Similar to barium heptadecanoate but with a longer carbon chain.
Barium palmitate (C32H62BaO4): Similar structure but with a shorter carbon chain.
Barium oleate (C36H66BaO4): Contains an unsaturated carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain barium carboxylates may not be effective.
Properties
CAS No. |
2636-18-2 |
|---|---|
Molecular Formula |
C34H66BaO4 |
Molecular Weight |
676.2 g/mol |
IUPAC Name |
barium(2+);heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
SKNHKEHTGOJLQL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
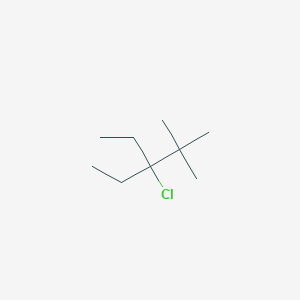

![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
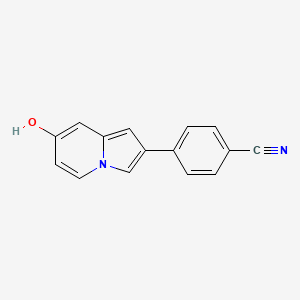

![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)

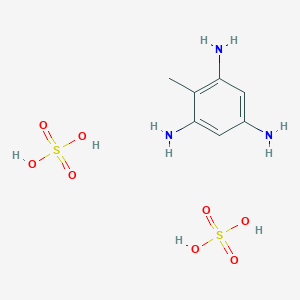
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
